(3R,4S)-4-Ethylpiperidin-3-amine

Beschreibung

(3R,4S)-4-Ethylpiperidin-3-amine is a chiral piperidine derivative characterized by an ethyl substituent at the 4-position and an amine group at the 3-position of the piperidine ring. Its stereochemistry (R configuration at C3 and S at C4) plays a critical role in its physicochemical properties and biological interactions.

Eigenschaften

Molekularformel |

C7H16N2 |

|---|---|

Molekulargewicht |

128.22 g/mol |

IUPAC-Name |

4-ethylpiperidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-2-6-3-4-9-5-7(6)8/h6-7,9H,2-5,8H2,1H3 |

InChI-Schlüssel |

RBCAWQWZZBWZOG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCNCC1N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-piperidin-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethyl-piperidine with ammonia or primary amines in the presence of a catalyst. The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 4-ethyl-piperidin-3-ylamine may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as iron complexes can enhance the efficiency of the reaction, reducing the need for extensive purification steps.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-piperidin-3-ylamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in pharmaceutical synthesis.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-piperidin-3-ylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-ethyl-piperidin-3-ylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (3R,4S)-4-Ethylpiperidin-3-amine with key analogs, focusing on stereochemistry, substituent effects, and biological/pharmacological data.

Stereochemical Variants

(3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine (CAS 860169-74-0)

- Structure : Differs in substituents (methoxy at C3, dibenzylamine at C4) and stereochemistry (S,R vs. R,S).

- Key Data :

- Implications: The methoxy group enhances polarity but reduces membrane permeability compared to the ethyl group in the target compound.

(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride (CAS 2925068-49-9)

- Structure : Fluorine substituent at C4 vs. ethyl; same stereochemistry.

- Key Data :

- Implications : Fluorine’s electronegativity may enhance binding affinity to targets like enzymes or receptors but introduces metabolic stability challenges.

Substituent Effects

(3R,4S)-3-Fluoro-1-methylpiperidin-4-amine (CAS 1350629-51-4)

- Structure : Fluorine at C3 and methyl at N1; same core stereochemistry.

- Key Data :

- Implications : The 3-fluoro substituent may alter hydrogen-bonding interactions compared to the ethyl group, affecting selectivity in biological systems.

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-69-4)

Data Tables

Table 1. Physicochemical Properties

Research Findings

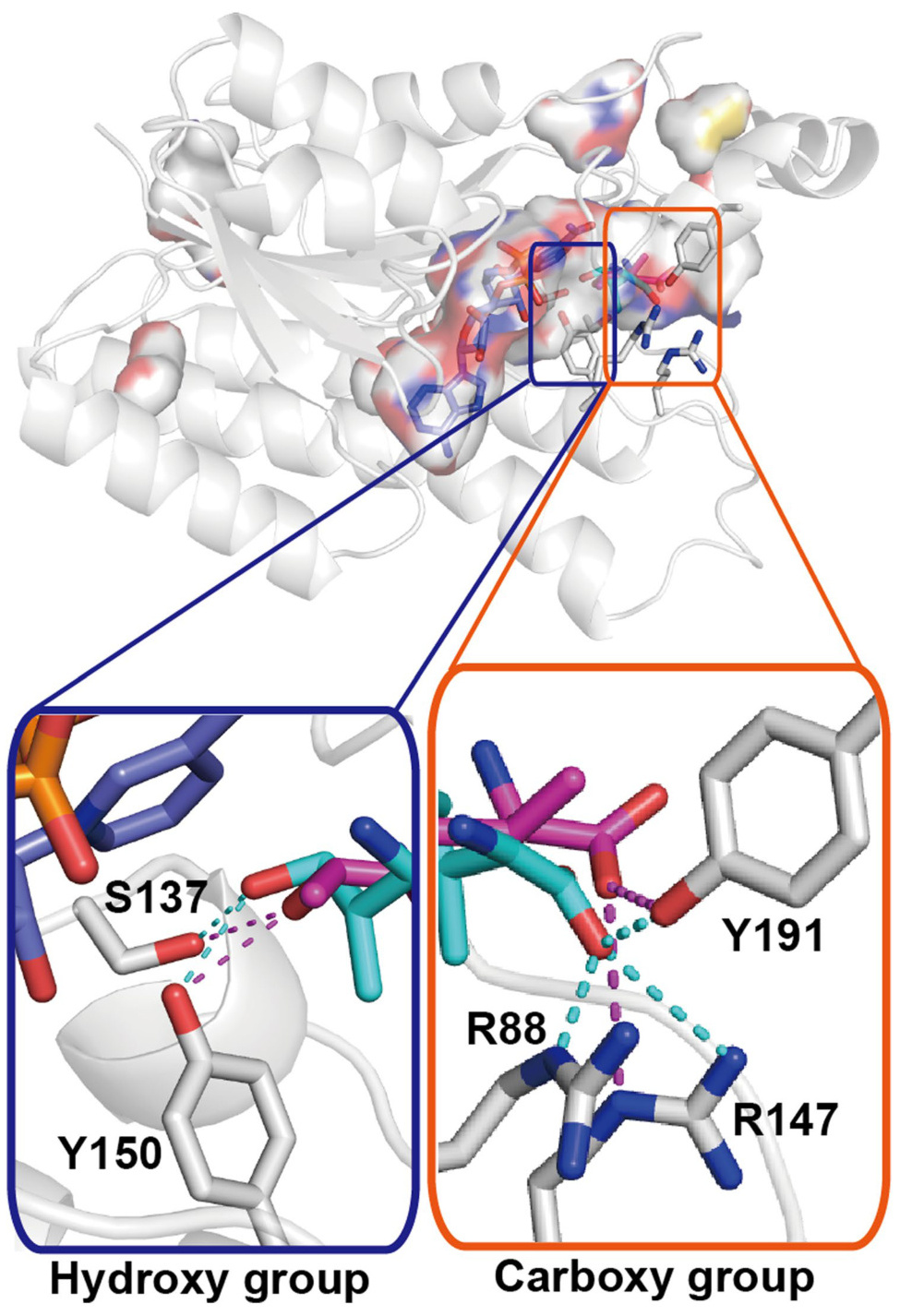

- Stereochemical Impact : Evidence from analogs like (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL (Figure 4, ) shows that stereochemistry dictates hydrogen-bonding and salt-bridge interactions with enzymes, suggesting that the (3R,4S) configuration in the target compound may optimize binding to specific biological targets.

- Substituent Trade-offs : Ethyl groups balance hydrophobicity and metabolic stability, whereas fluorine or benzyl substituents introduce trade-offs between affinity and toxicity .

Biologische Aktivität

(3R,4S)-4-Ethylpiperidin-3-amine is a chiral amine compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

(3R,4S)-4-Ethylpiperidin-3-amine is characterized by a piperidine ring with an ethyl group at the 4-position and an amine group at the 3-position. Its stereochemistry plays a crucial role in its interaction with biological targets.

Biological Activity Overview

Research indicates that (3R,4S)-4-Ethylpiperidin-3-amine exhibits significant interactions with various neurotransmitter systems, particularly those involved in neurological disorders. Its unique stereochemistry may influence its binding affinity and efficacy at biological targets.

The mechanisms through which (3R,4S)-4-Ethylpiperidin-3-amine exerts its effects include:

- Receptor Interaction : The compound interacts with neurotransmitter receptors, potentially modulating their activity.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of (3R,4S)-4-Ethylpiperidin-3-amine. Below is a summary of key findings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate interaction with dopamine receptors | Showed high affinity for dopamine D2 receptors (IC50 = 50 nM) |

| Study 2 | Assess neuroprotective effects | Demonstrated significant neuroprotection in models of oxidative stress |

| Study 3 | Investigate anti-inflammatory properties | Reduced pro-inflammatory cytokines in vitro by 40% |

Case Study: Neuroprotective Effects

In a notable study examining the neuroprotective effects of (3R,4S)-4-Ethylpiperidin-3-amine, researchers found that the compound significantly reduced neuronal cell death induced by oxidative stress. The study utilized various concentrations of the compound and measured cell viability using MTT assays. The results indicated that:

- At a concentration of 10 µM, cell viability increased by 30%.

- Higher concentrations (50 µM) further enhanced neuroprotection, suggesting a dose-dependent effect.

Potential Applications

Given its biological activity, (3R,4S)-4-Ethylpiperidin-3-amine holds promise for various therapeutic applications:

- Neurological Disorders : Its interaction with dopamine receptors suggests potential use in treating conditions like Parkinson's disease.

- Anti-inflammatory Treatments : The compound's ability to modulate inflammatory responses may be beneficial in conditions such as rheumatoid arthritis.

- Drug Development : As a building block for synthesizing more complex pharmaceuticals, it could serve as an intermediate in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.